molecular formula C24H20ClN3O2 B11226588 N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11226588
M. Wt: 417.9 g/mol
InChI Key: YXNGBQDEPXMHTL-UHFFFAOYSA-N
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Description

N-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorinated phenyl ring, an oxazolo-pyridine moiety, and a cyclopentane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxazolo-Pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile to form the oxazolo-pyridine ring system.

    Coupling with Cyclopentane Carboxamide: The final step involves coupling the chlorinated oxazolo-pyridine intermediate with a cyclopentane carboxamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo-pyridine moiety may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-furamide
  • N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-5-(2-nitrophenyl)-2-furamide

Uniqueness

N-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE stands out due to its cyclopentane carboxamide structure, which imparts unique steric and electronic properties. This differentiates it from other similar compounds and may lead to distinct biological activities and applications.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C24H20ClN3O2/c25-19-11-10-17(15-18(19)22-28-21-20(30-22)9-6-14-26-21)27-23(29)24(12-4-5-13-24)16-7-2-1-3-8-16/h1-3,6-11,14-15H,4-5,12-13H2,(H,27,29)

InChI Key

YXNGBQDEPXMHTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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